molecular formula C20H13F3N2O3S B2402926 4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-32-6

4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2402926
CAS No.: 866133-32-6
M. Wt: 418.39
InChI Key: KACKRBHTIHFQNO-XVNBXDOJSA-N
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Description

The compound 4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline belongs to the thienoquinoline family, characterized by a fused thiophene-quinoline scaffold. Key structural features include:

  • Ethenyl linker: A trans-configuration (E) ethenyl bridge connecting the 4-nitrophenyl group to the thienoquinoline core.
  • Trifluoromethoxy substituent: An electron-withdrawing group at position 8, enhancing metabolic stability and influencing electronic properties.

Properties

IUPAC Name

4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O3S/c21-20(22,23)28-14-6-8-18-16(11-14)19-15(9-10-29-19)17(24-18)7-3-12-1-4-13(5-2-12)25(26)27/h1-8,11H,9-10H2/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACKRBHTIHFQNO-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline is a synthetic compound with a complex structure characterized by a thienoquinoline backbone modified with nitrophenyl and trifluoromethoxy groups. Its molecular formula is C20H13F3N2O3S, and it has a molar mass of 418.39 g/mol . This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

The biological activity of this compound largely stems from its interaction with various biological targets. Notably, it is believed to act as a selective phosphodiesterase type 4 (PDE4) inhibitor, which plays a crucial role in modulating intracellular cAMP levels. Elevated cAMP levels enhance synaptic plasticity and memory formation, making PDE4 inhibitors potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibition of various enzymes involved in cellular signaling pathways. For instance, PDE4 inhibitors have shown promise in improving cognitive functions without the side effects typically associated with other classes of drugs .

Antimicrobial Activity

Research indicates that derivatives of thienoquinoline compounds can exhibit antimicrobial properties. In particular, studies have shown that certain substituted quinoline derivatives possess activity against Mycobacterium tuberculosis, suggesting that similar structures may also yield effective antimicrobial agents .

Case Studies and Research Findings

  • Cognitive Enhancement : A study involving PDE4 inhibitors highlighted their ability to enhance memory performance in rodent models without inducing adverse effects such as sedation or emesis. This suggests that this compound could be beneficial in treating cognitive impairments associated with aging and neurodegenerative diseases .
  • Antimicrobial Efficacy : Another series of studies focused on the antimicrobial activity of thienoquinoline derivatives. These studies revealed that certain substituted compounds demonstrated higher efficacy against mycobacterial species compared to standard treatments like isoniazid and pyrazinamide .

Data Summary

Property Details
Molecular Formula C20H13F3N2O3S
Molar Mass 418.39 g/mol
Biological Targets PDE4 inhibition, potential antimicrobial activity
Therapeutic Applications Cognitive enhancement, antimicrobial therapy

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with thienoquinoline structures exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research has shown that derivatives of thienoquinoline can effectively target specific cancer pathways, making them potential candidates for drug development against different cancer types .
  • Enzyme Inhibition :
    • The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibitors of ACC are of particular interest for treating metabolic disorders such as obesity and dyslipidemia. Studies have demonstrated that the compound can suppress fatty acid synthesis in vitro and in vivo, indicating its potential utility in metabolic disease management .

Materials Science Applications

  • Organic Photovoltaics :
    • The incorporation of thiophene derivatives into organic photovoltaic cells has shown promise in enhancing charge transport properties and overall device efficiency. The unique electronic properties of the compound allow it to function effectively as a donor material in bulk heterojunction solar cells. Research suggests that modifying the electronic characteristics through trifluoromethoxy substitution can improve the photostability and solubility of the resulting materials, which is crucial for practical applications in solar energy conversion .
  • Optoelectronic Devices :
    • Due to its conjugated structure, the compound may also find applications in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The presence of electron-withdrawing groups like trifluoromethoxy enhances the charge carrier mobility, making it suitable for high-performance optoelectronic devices .

Biological Research Applications

  • Antioxidant Properties :
    • The compound's structure suggests potential antioxidant activity, which is critical in combating oxidative stress-related diseases. Preliminary studies have indicated that similar thienoquinoline derivatives can scavenge free radicals effectively, thus contributing to their therapeutic profile against various diseases linked to oxidative damage .
  • Molecular Docking Studies :
    • Computational studies involving molecular docking have been conducted to predict the interaction of this compound with various biological targets. These studies help elucidate the mechanism of action and guide further synthetic modifications to enhance biological activity .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Inhibition of cancer cell proliferation through apoptosis induction.
Enzyme Inhibition Effective ACC inhibitor with potential for treating metabolic disorders.
Organic Photovoltaics Improved charge transport properties when used as a donor material.
Antioxidant Properties Demonstrated free radical scavenging activity in preliminary tests.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes catalytic hydrogenation or chemical reduction, forming the corresponding amine derivative. This transformation modulates electronic properties for downstream functionalization .

Reaction Conditions Product Yield
Nitro to amine reductionH₂ (1 atm), Pd/C (10%), EtOH, 25°C, 12h4-[(E)-2-(4-Aminophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline~85%
Selective ethenyl hydrogenationNaBH₄, NiCl₂, MeOH, 0°C, 2hSaturated dihydro derivative with retained nitro group~60%

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring directs electrophiles to specific positions:

  • Nitration : Further nitration occurs at the C5 position of the quinoline ring under HNO₃/H₂SO₄, forming a dinitro derivative .

  • Sulfonation : Fuming H₂SO₄ introduces a sulfonic acid group at C6, enhancing water solubility.

Key Factor : The trifluoromethoxy group (-OCF₃) deactivates the adjacent benzene ring, limiting substitution to the quinoline moiety .

Cycloaddition and Cross-Coupling

The ethenyl group participates in [2+2] photocycloadditions and Suzuki-Miyaura couplings:

Reaction Type Conditions Application
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl formation for extended π-systems
Diels-Alder reactionMaleic anhydride, toluene, refluxSix-membered cyclohexene adducts

Functionalization at the Thieno Moiety

The sulfur atom in the thieno ring undergoes oxidation:

  • Oxidation to sulfoxide : H₂O₂/CH₃COOH, 50°C → Sulfoxide derivative (improved metabolic stability) .

  • Alkylation : Cs₂CO₃, alkyl halides in DMF → N-alkylated products (enhanced lipophilicity) .

Stability and Side Reactions

  • Thermal decomposition : Degrades above 250°C, releasing NOₓ gases due to the nitro group.

  • Photoreactivity : UV light induces E→Z isomerization of the ethenyl group (t₁/₂ = 3h under 365 nm) .

Comparison with Similar Compounds

Structural Analogs in the Thienoquinoline Family

Several thienoquinoline derivatives share structural similarities, differing primarily in substituents at positions 4, 6, and 8:

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
4-[(E)-2-(2,4-Dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline 2,4-Dichlorophenyl (C4), Phenoxy (C8) 450.38 High lipophilicity (predicted pKa 4.82)
4-[(E)-2-(2-Fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline 2-Fluorophenyl (C4), CF3O (C8) N/A Unknown; likely enhanced metabolic stability due to CF3O
4-[(E)-2-(2-Nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline 2-Nitrophenyl (C4), CF3 (C6) 402.39 Electron-deficient core; potential bioactivity
Key Observations:
  • Lipophilicity: Phenoxy substituents (e.g., in the 2,4-dichlorophenyl analog) increase molecular weight and logP, impacting membrane permeability .

Fluorinated Quinoline Derivatives

Fluorinated quinolines are prominent in medicinal chemistry due to their bioavailability and target affinity:

Compound Name Substituents (Position) Key Findings Reference
4-(Difluoromethyl)-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline CF3O (C8), CF3 (C2), CF2H (C4) High yield (64.7%); antimicrobial potential
(E)-2-[2-(3-Fluorophenyl)ethenyl]-8-acetoxyquinoline 3-Fluorophenyl (C2), AcO (C8) Non-classical H-bonding; crystalline stability
Key Observations:
  • Trifluoromethoxy (CF3O) : Enhances metabolic stability and electron-withdrawing effects compared to methoxy (OCH3) .
  • Polymorphism: Solvent-dependent crystallization observed in analogs (e.g., THF vs. methanol) suggests similar variability in the target compound .

Predicted Physicochemical Data

Property Target Compound (Predicted) 2,4-Dichlorophenyl Analog
Density (g/cm³) ~1.4 1.394 ± 0.06
Boiling Point (°C) ~620 622.8 ± 55.0
pKa ~4.8 4.82 ± 0.20

Q & A

Q. What are the key structural features of this compound, and how do they influence its spectroscopic characterization?

  • Methodological Answer : The compound contains a dihydrothienoquinoline core with a (4-nitrophenyl)ethenyl substituent and a trifluoromethoxy group. For structural confirmation, use a combination of:
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) .
    Example Data Table:
TechniqueKey Observations
1H^1H NMRδ 8.2–8.4 ppm (aromatic H), δ 6.7–7.1 ppm (ethenyl H)
X-rayIntermolecular C–H···O (3.495 Å) along the b-axis

Q. What synthetic routes are feasible for introducing the trifluoromethoxy and nitrophenyl groups?

  • Methodological Answer :
  • Trifluoromethoxy introduction : Use halogen-exchange reactions (e.g., Cu-mediated coupling of trifluoromethoxy precursors) .
  • Nitrophenyl ethenyl linkage : Employ cross-coupling reactions (e.g., Heck reaction) between brominated quinoline intermediates and 4-nitrostyrene derivatives .
  • Key step : Purify intermediates via column chromatography (silica gel, hexane/EtOAc) and confirm regioselectivity via 1H^1H NMR .

Q. How can researchers assess the compound’s potential enzyme inhibition activity?

  • Methodological Answer : Design enzyme inhibition assays targeting:
  • Quinoline 2-oxidoreductase : Monitor substrate conversion using UV-Vis spectroscopy (e.g., NADH depletion at 340 nm) .
  • Haemoglobin degradation : Use Plasmodium falciparum cultures to measure haeme polymerization inhibition via IC50_{50} determination .

Advanced Research Questions

Q. How do electronic effects of the nitro and trifluoromethoxy groups impact charge distribution and reactivity?

  • Methodological Answer : Perform computational studies (DFT, HF) to:
  • Calculate Mulliken charges and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Analyze bond dissociation energies (BDEs) for the C–NO2_2 and C–OCF3_3 bonds to assess stability under oxidative conditions .
    Example Data:
  • Trifluoromethoxy group increases electron-withdrawing effects (HOMO: −6.8 eV; LUMO: −2.1 eV).
  • Nitro group enhances electrophilicity at the ethenyl position .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Dynamic effects in solution : Compare NMR data (e.g., NOESY for spatial proximity) with static X-ray structures.
  • Temperature-dependent crystallography : Analyze thermal ellipsoids to identify flexible regions (e.g., trifluoromethoxy rotation) .
  • Validation : Use Hirshfeld surface analysis to quantify intermolecular interactions and reconcile discrepancies .

Q. How can metabolic pathways and degradation products be predicted for this compound?

  • Methodological Answer :
  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Computational prediction : Use software (e.g., Meteor, GLORY) to simulate Phase I/II metabolism, focusing on:
  • Nitro reduction to amine.
  • Oxidative cleavage of the ethenyl bond .

Experimental Design Considerations

Q. What crystallization conditions optimize single-crystal growth for X-ray analysis?

  • Methodological Answer :
  • Solvent screening : Test slow evaporation in DCM/hexane or DMF/water mixtures.
  • Temperature : Use gradient cooling (0.5°C/day) to enhance crystal quality.
  • Additives : Introduce iodine vapor to stabilize π-π interactions .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with varying substituents (e.g., Cl, OMe) at the 4-nitrophenyl or trifluoromethoxy positions.
  • Biological testing : Compare IC50_{50} values in enzyme inhibition and cytotoxicity assays (e.g., MTT on cancer cell lines) .
  • Data analysis : Use multivariate regression to correlate electronic parameters (σ, π) with activity .

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